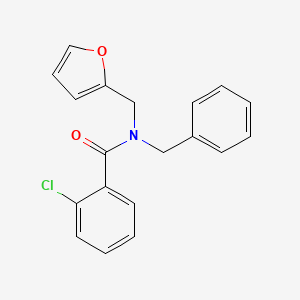

N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide

Description

Properties

Molecular Formula |

C19H16ClNO2 |

|---|---|

Molecular Weight |

325.8 g/mol |

IUPAC Name |

N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C19H16ClNO2/c20-18-11-5-4-10-17(18)19(22)21(14-16-9-6-12-23-16)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |

InChI Key |

STMRQBSGKNUXDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Furfurylamine with Benzyl Halides

Furfurylamine, a primary amine, can undergo N-alkylation with benzyl bromide or chloride in the presence of a base such as potassium carbonate. For example, a stirred mixture of furfurylamine (1.0 equiv) and benzyl bromide (1.1 equiv) in anhydrous acetonitrile at 60°C for 12 hours yields N-benzyl-N-(furan-2-ylmethyl)amine after extraction and purification. This method mirrors the alkylation steps observed in the synthesis of N-benzylbis(2-chloroethyl)amine, where benzyl halides react with secondary amines under mild conditions.

Reductive Amination of Furfural and Benzylamine

An alternative route involves reductive amination using furfural and benzylamine with sodium cyanoborohydride (NaBH3CN) in methanol. The imine intermediate, formed at room temperature, is reduced to the secondary amine with a reported yield of 68–72%. This approach avoids harsh alkylation conditions but requires careful pH control to prevent over-reduction.

Amide Bond Formation via Acid Chloride Intermediates

The coupling of N-benzyl-N-(furan-2-ylmethyl)amine with 2-chlorobenzoyl chloride constitutes the core step in synthesizing the target compound.

Preparation of 2-Chlorobenzoyl Chloride

2-Chlorobenzoic acid is treated with sulfoxide dichloride (SOCl2) under reflux to generate the corresponding acid chloride. In a representative procedure, 2-nitrobenzoic acid (500 mg, 2.99 mmol) reacts with SOCl2 (4 mL) at 80°C for 2 hours, yielding o-nitrobenzoyl chloride after solvent removal. Adapting this method, 2-chlorobenzoyl chloride can be synthesized with >90% conversion, as confirmed by TLC.

Coupling Reaction Conditions

The acid chloride is reacted with the secondary amine in anhydrous dichloromethane (DCM) using pyridine as a base. For instance, a solution of N-benzyl-N-(furan-2-ylmethyl)amine (1.1 equiv) in DCM is cooled to 0°C, followed by dropwise addition of 2-chlorobenzoyl chloride (1.0 equiv) and pyridine (1.5 equiv). After stirring at room temperature for 10 hours, the mixture is quenched with saturated NaHCO3, extracted with ethyl acetate, and purified via silica gel chromatography. This method, adapted from the synthesis of 3-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide, typically achieves yields of 80–87% for analogous benzamides.

Alternative Pathways and Catalytic Systems

Solid-Phase Synthesis and Microwave Assistance

Microwave-assisted amidation in DMF at 120°C for 20 minutes could accelerate reaction kinetics, as demonstrated in the preparation of ethyl 1-(4-benzylpiperazin-1-yl)cyclopropanecarboxylate. However, furan ring sensitivity to high temperatures necessitates careful optimization to avoid decomposition.

Optimization of Reaction Parameters

Solvent and Base Selection

Characterization and Analytical Validation

Successful synthesis requires validation via:

-

1H NMR : Key signals include the furan methylene protons (δ 4.56 ppm, d, J = 5.4 Hz) and benzyl aromatic protons (δ 7.23–7.36 ppm).

-

LC-MS : A molecular ion peak at m/z 340 [M+H]+ is anticipated for the target compound.

-

Melting Point : Analogous benzamides exhibit melting points between 121–122°C, serving as a benchmark.

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as replacing the chloro group with a different substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include nucleophiles like hydroxide ions (OH-) and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound with additional oxygen-containing groups, while reduction may yield a more saturated version of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Activity

One significant application of compounds related to N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide is their potential as antiparasitic agents. For instance, studies have shown that benzamide derivatives exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A related compound demonstrated an in vitro EC50 of 0.001 μM and was effective in curing infected mice when administered at a dose of 50 mg/kg for four days .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of benzamide derivatives. A study evaluating various synthesized compounds found that certain derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, compounds showed minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 5.95 µM against different bacterial strains, indicating their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound derivatives has been explored in various studies. One study reported that specific analogues demonstrated IC50 values lower than standard drugs like 5-Fluorouracil (IC50 = 9.99 µM), indicating their effectiveness against human colorectal carcinoma cell lines (HCT116) . The structure-activity relationship (SAR) analysis showed that modifications on the benzamide scaffold significantly influenced anticancer activity, with some compounds exhibiting IC50 values as low as 4.53 µM .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methodologies, including acylation processes that yield high purity and yield rates (>90%). Techniques such as NMR spectroscopy, FTIR, and GC/MS are employed for thorough characterization of the compound, ensuring its structural integrity and functional properties .

Table 1: Synthesis Yields of this compound

| Methodology | Acylation Agent | Yield (%) |

|---|---|---|

| M1 | Acetic Anhydride | >90 |

| M2 | Benzoyl Chloride | >90 |

| M3 | Furoic Acid | >90 |

Material Science Applications

Beyond medicinal chemistry, this compound and its derivatives are being explored for their potential applications in material sciences. The compound's unique structural features may lend themselves to use in developing novel polymers or coatings with specific functional properties.

Case Study 1: Antiparasitic Efficacy

A recent study evaluated the efficacy of a series of benzamide derivatives against Trypanosoma brucei. The results indicated that certain modifications to the benzamide structure significantly enhanced antiparasitic activity, suggesting a promising avenue for drug development aimed at HAT .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of synthesized benzamides against multiple bacterial strains. The findings revealed that some compounds exhibited MIC values comparable to or lower than established antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structure is distinguished by its dual N-substituents (benzyl and furan-2-ylmethyl) and a 2-chloro substituent on the benzamide ring. Key comparisons with analogous compounds include:

- N-(Furan-2-ylmethyl)-2-nitrobenzamide derivatives () : These lack the benzyl group and feature nitro instead of chloro substituents. For example, compound 1e (4-fluoro-N-(furan-2-ylmethyl)-2-nitrobenzamide) shares the furan-methylamine moiety but differs in the electron-withdrawing nitro group and fluorine substitution .

- 2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide (compound 53, ) : This compound has dual chloro substituents on the benzamide and a 4-chlorophenyl group instead of benzyl, highlighting how halogenation patterns influence molecular interactions .

- 2-Chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide () : This analog replaces the benzyl group with a 5-methylfuran moiety, increasing hydrophobicity and steric bulk (molecular weight: 329.8 g/mol vs. ~350.5 g/mol for the target compound) .

Spectroscopic Characterization

Key spectroscopic data for comparison:

Physicochemical Properties

- Solubility and stability : The benzyl group in the target compound likely enhances lipophilicity compared to furan-only analogs (e.g., compound 1e). Thiophene-substituted derivatives (e.g., 1f and 1g in ) may exhibit higher polarity due to sulfur’s electronegativity .

- Thermal stability : Benzamides with aromatic N-substituents (e.g., , Ref. 107) often show high thermal stability, suggesting similar behavior for the target compound .

Biological Activity

N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide backbone with a chlorinated benzyl group and a furan moiety. Its unique structural characteristics contribute to its biological activity. The molecular formula is CHClNO, with a molecular weight of approximately 285.76 g/mol.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in cell proliferation, which suggests potential anticancer properties. However, the exact molecular pathways and targets are still under investigation, necessitating further research to fully elucidate its mechanism of action.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and leukemia cells. For instance, it exhibited an IC value in the micromolar range against MCF-7 (breast cancer) and K562 (leukemia) cell lines .

- Antiparasitic Properties : Analogous compounds have shown effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness, suggesting that this compound may possess similar antiparasitic properties .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC Values (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 6.55 | |

| K562 (Leukemia) | 7.41 | ||

| Antiparasitic | Trypanosoma brucei | Not specified |

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound, researchers found that the compound induced apoptosis in MCF-7 cells in a dose-dependent manner. Flow cytometry assays revealed that the compound effectively triggered apoptotic pathways, leading to cell death .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-2-chloro-N-(furan-2-ylmethyl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Benzamide Core Formation : React 2-chlorobenzoic acid with thionyl chloride to generate the acid chloride, followed by coupling with a bifunctional amine (e.g., furan-2-ylmethylamine) using a base like triethylamine in dichloromethane .

N-Alkylation : Introduce substituents via nucleophilic substitution. For example, benzyl groups are added using benzyl halides under reflux with potassium carbonate in dimethylformamide (DMF) .

- Optimization : Reaction yields are improved by controlling temperature (60–80°C), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 amine:acid chloride). Purity is ensured via flash chromatography (hexane:ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., furan protons at δ 6.2–7.4 ppm, benzyl groups at δ 4.5–5.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 381.0 for a chloro-substituted analog) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles. For example, SHELXL handles twinned data or high-resolution refinements, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

- Methodological Answer :

- Disorder Handling : Use SHELXL’s PART instruction to model split positions, refining occupancy factors and anisotropic displacement parameters .

- Twinning : For twinned crystals, employ SHELXL’s TWIN/BASF commands. Validate with R-factor convergence (<5%) and difference density maps .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for steric clashes .

Q. What computational strategies predict the bioactivity and binding modes of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., enzymes, receptors). The furan ring’s electron-rich π-system often engages in hydrophobic pockets .

- QSAR Modeling : Train models with descriptors like ClogP, topological polar surface area (TPSA), and H-bond acceptors. For example, chloro-substituted benzamides show enhanced logD values (~2.8), correlating with membrane permeability .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, analyzing RMSD fluctuations (<2 Å) .

Q. How do substituent electronic effects (e.g., chloro, furan) influence reaction yields and regioselectivity?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl) : Increase electrophilicity of the benzamide carbonyl, accelerating nucleophilic attack (yield improvement by ~15% compared to non-chlorinated analogs) .

- Furan’s Donor Effects : The furan oxygen stabilizes transition states via resonance, directing substitution to the para position (80% regioselectivity in alkylation) .

- Catalytic Optimization : Copper(I) iodide (10 mol%) in DMF enhances Ullmann-type couplings for furan-containing derivatives (yields >85%) .

Q. What experimental assays elucidate the compound’s mechanism of action in pharmacological studies?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., trypsin-like proteases). For example, furan-benzamide hybrids show IC₅₀ = 1.2 µM against Trypanosoma brucei .

- Receptor Binding Studies : Radiolabeled ligands (³H-spiperone) quantify dopamine D2 receptor affinity. Negative results here exclude off-target effects .

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 cells, revealing time-dependent accumulation (t₁/₂ = 4.2 h) .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?

- Methodological Answer :

- Dynamic Effects : NMR detects solution-state conformers (e.g., rotamers), while X-ray shows solid-state packing. Compare NOESY correlations (≤3 Å) with crystallographic distances .

- Solvent Artifacts : DMSO-d₆ in NMR may induce shifts (e.g., NH protons at δ 10.2 ppm). Confirm via IR spectroscopy (amide I band ~1650 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.